2-Allyloxy-6-methyl-benzoic acid
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-methyl-6-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-3-7-14-9-6-4-5-8(2)10(9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |
InChI Key |
HUQODTVFPONTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC=C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between 2-Allyloxy-6-methyl-benzoic acid and analogous compounds:
| Compound Name | Substituent at 2-Position | Substituent at 6-Position | Key Functional Groups |
|---|---|---|---|
| This compound | Allyloxy (CH₂CHCH₂O) | Methyl (CH₃) | Carboxylic acid, Allyl ether |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | Ethoxy-oxoacetamido (NHCOC(O)OEt) | None | Carboxylic acid, Amide, Ester |
| 2-Aminobenzamides | Amino (NH₂) | Variable (e.g., methyl) | Carboxylic acid, Amide, Amine |
Key Observations :
- The allyloxy group in the target compound introduces unsaturation, enabling unique reactivity (e.g., cycloadditions) compared to saturated ethoxy or amino groups .
Crystallographic and Hydrogen-Bonding Behavior
Crystallographic studies of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid reveal extended hydrogen-bonding networks involving the carboxylic acid and amide groups, forming stable dimeric structures . In contrast, the allyloxy group in this compound is likely to disrupt such networks due to its non-polar nature, favoring weaker van der Waals interactions or π-π stacking.
Physicochemical Properties
- Solubility: The allyloxy group likely reduces aqueous solubility compared to amino- or ethoxy-substituted derivatives.
- Acidity : The methyl group at the 6-position may slightly decrease the acidity of the carboxylic acid group due to electron-donating effects.
Preparation Methods
Starting Material: 6-Methylsalicylic Acid
The synthesis universally begins with 6-methylsalicylic acid (2-hydroxy-6-methylbenzoic acid), a compound well-characterized in PubChem (CID 11279). Its structure features a hydroxyl group at position 2 and a methyl group at position 6 on the benzoic acid backbone. The hydroxyl group serves as the site for allyloxy substitution, while the carboxylic acid group often requires protection to prevent undesired side reactions.
Protection of the Carboxylic Acid Group
To avoid interference during allylation, the carboxylic acid is frequently protected as a methyl ester. This is achieved via Fischer esterification , where 6-methylsalicylic acid reacts with methanol under acidic conditions (e.g., sulfuric acid):
The esterification step ensures the carboxylic acid moiety remains inert during subsequent reactions.
Allylation of the Hydroxyl Group
The critical step involves introducing the allyloxy group. Two primary methods are employed:
Nucleophilic Substitution with Allyl Halides
In this approach, the phenolic oxygen attacks an allyl halide (e.g., allyl bromide) in the presence of a base such as potassium carbonate (KCO) or sodium hydride (NaH). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetone:
Key Parameters :
-
Temperature: 60–80°C
-
Reaction time: 6–12 hours
-
Stoichiometry: 1.2–1.5 equivalents of allyl bromide
Mitsunobu Reaction with Allyl Alcohol
The Mitsunobu reaction offers higher regioselectivity and milder conditions. It utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in tetrahydrofuran (THF):
Advantages :
Deprotection of the Methyl Ester
The final step hydrolyzes the methyl ester to regenerate the carboxylic acid. This is achieved using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification with hydrochloric acid (HCl):
Optimization Notes :
Comparative Analysis of Allylation Methods
The table below contrasts the two allylation strategies:
| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |
|---|---|---|
| Reagents | Allyl bromide, KCO | Allyl alcohol, DEAD, PPh |
| Solvent | DMF, acetone | THF |
| Temperature | 60–80°C | 20–25°C (room temperature) |
| Reaction Time | 6–12 hours | 2–4 hours |
| Yield | 70–75% | 85–90% |
| Byproducts | HBr | Diethyl hydrazine-1,2-dicarboxylate |
Key Insights :
-
The Mitsunobu reaction offers superior yields and shorter reaction times but requires costlier reagents.
-
Nucleophilic substitution is more scalable for industrial applications due to lower reagent costs.
Industrial-Scale Process Considerations
Solvent Recovery and Waste Management
Methanol, a common solvent in esterification and hydrolysis steps, is recovered via atmospheric or reduced-pressure distillation. Closed-loop systems minimize environmental impact and reduce raw material costs.
Purification Techniques
-
Vacuum Distillation : Used to purify intermediate esters (e.g., methyl 2-allyloxy-6-methylbenzoate) under pressures <100 Pa.
-
Acid-Base Extraction : Separates the final product from unreacted starting materials and byproducts.
Challenges and Mitigation Strategies
Competing Etherification and Esterification
In one-pot reactions, sulfuric acid (used in esterification) may catalyze unintended etherification. This is addressed by:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Allyloxy-6-methyl-benzoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A plausible route involves introducing the allyloxy group via nucleophilic substitution or Williamson ether synthesis. Starting with 6-methylsalicylic acid, the hydroxyl group at position 2 can undergo alkylation using allyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvents like acetone or DMF may enhance reactivity, while temperature control (60–80°C) minimizes side reactions such as esterification or polymerization of the allyl group. Post-reaction purification via recrystallization or column chromatography is critical for isolating the product .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the allyloxy group (δ ~4.5–5.5 ppm for vinyl protons) and methyl substitution (δ ~2.3 ppm). Aromatic protons should align with the substitution pattern (e.g., para/meta coupling).
- FT-IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid group, while ether C-O stretches (~1200 cm⁻¹) validate the allyloxy linkage.
- HPLC/LC-MS : Quantify purity (>95%) and detect impurities like unreacted starting materials or oxidation byproducts .
Q. What solubility challenges are associated with this compound in aqueous systems, and what solubilization strategies are effective?
- Methodological Answer : The compound’s low aqueous solubility (due to hydrophobic allyl and methyl groups) can be mitigated by dissolving it in polar aprotic solvents (e.g., DMSO or DMF) followed by dilution in buffered solutions. Sonication or heating (≤50°C) may enhance dissolution. For biological assays, derivatization to a sodium salt (via neutralization with NaOH) improves water solubility .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria of the allyl group) or solvent interactions. Use variable-temperature NMR to identify conformational changes. Computational tools (e.g., DFT calculations) can simulate spectra under experimental conditions, aiding peak assignment. Cross-validation with 2D NMR (COSY, HSQC) resolves overlapping signals .
Q. What strategies are effective in mitigating side reactions during the allyloxy group introduction in this compound synthesis?
- Methodological Answer :
- Protection of the carboxylic acid : Temporarily esterify the -COOH group (e.g., methyl ester) to prevent unwanted acylation during alkylation.
- Controlled stoichiometry : Use a slight excess of allyl bromide (1.2–1.5 equiv.) to drive the reaction while minimizing polymerization.
- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency in biphasic systems. Post-synthesis, acidic hydrolysis regenerates the free carboxylic acid .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example, the allyloxy group’s electron-withdrawing effect may activate the benzene ring for electrophilic substitution at specific positions. Molecular dynamics simulations further assess solvent effects on transition states, guiding experimental design for regioselective modifications .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
